
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of (2,4-dichloro-5-isopropoxyphenyl)hydrazine . It has a molecular weight of 235.11 and a linear formula of C9H12Cl2N2O . It is a white solid that is insoluble in water .
Synthesis Analysis
The synthesis of (2,4-dichloro-5-isopropoxyphenyl)hydrazine, a related compound, involves reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, adding sodium nitrite solution dropwise, and finally reacting with sodium hydroxide solution .Molecular Structure Analysis
The IUPAC name of the related compound (2,4-dichloro-5-isopropoxyphenyl)hydrazine is 1-(2,4-dichloro-5-isopropoxyphenyl)hydrazine . The InChI code is 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical and Chemical Properties Analysis
The related compound (2,4-dichloro-5-isopropoxyphenyl)hydrazine has a boiling point of 319.9±42.0 °C (Predicted) and a density of 1.325 . Its pKa is 4.81±0.30 (Predicted) .科学的研究の応用
Environmental Interactions and Toxicology
Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds offers insights into the environmental fate, sorption behavior, and toxicological impacts of such chemicals. The environmental persistence and mobility of phenoxy herbicides, including compounds structurally related to 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione, are critical for understanding their ecological footprint and designing mitigation strategies for pollution control. Sorption studies reveal that soil organic matter and iron oxides are significant sorbents for these herbicides, suggesting potential remediation approaches (Werner, Garratt, & Pigott, 2012).
Pharmacological Activities of Thiazolidinediones
The thiazolidinedione (TZD) moiety, present in the structure of the compound , is known for its pharmacological relevance, particularly in the development of antidiabetic, antimicrobial, and anticancer agents. Thiazolidinediones, such as 2,4-TZD derivatives, have been explored for their potential in treating various diseases, including metabolic syndrome, by targeting different biological pathways. These activities are attributed to the TZD core's ability to modulate gene expression, suggesting a potential avenue for researching the compound's utility in pharmacological applications (Singh et al., 2022).
Molecular Interactions and Sensing Applications
Compounds structurally related to this compound have been utilized in the development of chemosensors and molecular probes. For instance, fluorescent chemosensors based on certain core structures have demonstrated high sensitivity and selectivity for detecting metal ions, anions, and neutral molecules. This indicates the potential for utilizing this compound in designing new molecular sensors, given its structural complexity and reactive sites that could interact with specific analytes (Roy, 2021).
Safety and Hazards
特性
IUPAC Name |
4-(2,4-dichloro-5-propan-2-yloxyphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-7(2)19-11-4-10(8(14)3-9(11)15)16-12(17)5-20-6-13(16)18/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOHTQNYPVDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
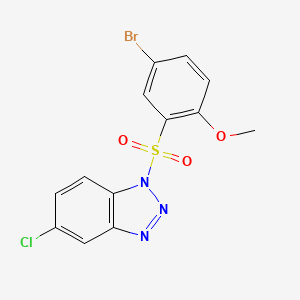
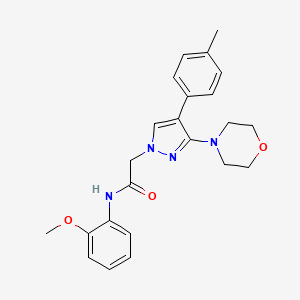
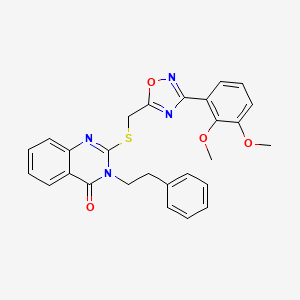
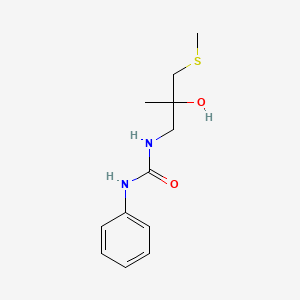
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)


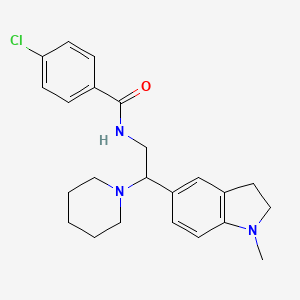
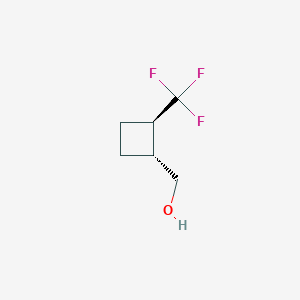
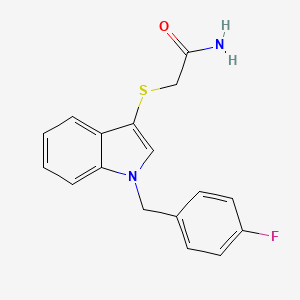
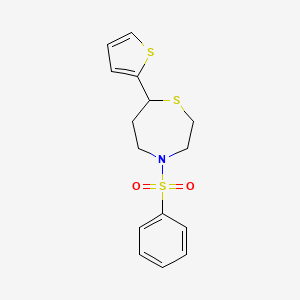
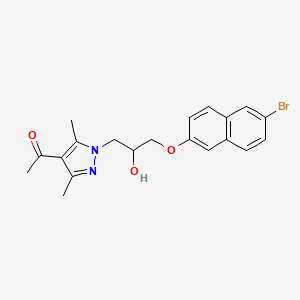
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2593759.png)
![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
